![molecular formula C7H13N3 B3003336 3-(1H-pyrazol-1-yl)butan-2-amine CAS No. 956805-00-8](/img/structure/B3003336.png)
3-(1H-pyrazol-1-yl)butan-2-amine
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Overview
Description
3-(1H-pyrazol-1-yl)butan-2-amine is a chemical compound with the CAS Number: 956805-00-8 . It has a molecular weight of 139.2 and its IUPAC name is 3-(1H-pyrazol-1-yl)-2-butanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-(1H-pyrazol-1-yl)butan-2-amine is 1S/C7H13N3/c1-6(8)7(2)10-5-3-4-9-10/h3-7H,8H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-(1H-pyrazol-1-yl)butan-2-amine is a liquid at room temperature .Scientific Research Applications
Antileishmanial and Antimalarial Applications
“3-(1H-pyrazol-1-yl)butan-2-amine” has been found to have potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazole derivatives were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these derivatives displayed superior antipromastigote activity .
Antifungal Applications
Pyrazole-bearing compounds, such as “3-(1H-pyrazol-1-yl)butan-2-amine”, have been used in the synthesis of compounds that exhibited antifungal activity .
Antimicrobial Applications
These compounds have also shown antimicrobial activity against the Mycobacterium tuberculosis strain H37Rv .
Antiviral Applications
“3-(1H-pyrazol-1-yl)butan-2-amine” has been used in the synthesis of compounds that showed antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) .
Anticancer Applications
Compounds synthesized from “3-(1H-pyrazol-1-yl)butan-2-amine” have shown anticancer activity against various cancer cell lines .
Heat-resistant Energetic Materials
Based on thermal stability values and energetic parameters, compounds synthesized from “3-(1H-pyrazol-1-yl)butan-2-amine” were found to be superior to those of all of the commonly used heat-resistant explosives . These compounds may find potential application as heat-resistant energetic materials .
Mechanism of Action
Target of Action
3-(1H-pyrazol-1-yl)butan-2-amine is a pyrazole derivative . Pyrazole derivatives have been known for their diverse pharmacological effects . They have been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the parasites causing these diseases, namely Leishmania and Plasmodium .
Mode of Action
It is known that pyrazole derivatives interact with their targets and cause changes that inhibit the growth and proliferation of the parasites . For instance, some pyrazole derivatives have shown superior antipromastigote activity, which is crucial in the life cycle of Leishmania .
Biochemical Pathways
The biochemical pathways affected by 3-(1H-pyrazol-1-yl)butan-2-amine are likely to be those essential for the survival and replication of the parasites. The compound may interfere with the parasites’ metabolic processes, disrupting their life cycle and preventing them from causing disease .
Result of Action
The result of the action of 3-(1H-pyrazol-1-yl)butan-2-amine is the inhibition of the growth and proliferation of the parasites, leading to a reduction in the severity of the diseases they cause . For example, some pyrazole derivatives have shown to suppress Plasmodium berghei by 70.2% to 90.4% .
Action Environment
The action, efficacy, and stability of 3-(1H-pyrazol-1-yl)butan-2-amine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature . For instance, the compound is stored at a temperature of 4°C to maintain its stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-pyrazol-1-ylbutan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(8)7(2)10-5-3-4-9-10/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJSJFUYRXZKCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N1C=CC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
956805-00-8 |
Source
|
Record name | 3-(1H-pyrazol-1-yl)butan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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